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Compound of Interest

Compound Name: Propyl heptanoate

Cat. No.: B1581445

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of two common flavor esters,
propyl heptanoate and methyl heptanoate. The information presented herein is a synthesis of
available data to assist researchers in the selection and application of these compounds in
flavor and fragrance formulations.

Chemical and Physical Properties

Propyl heptanoate and methyl heptanoate are both esters of heptanoic acid, differing only in
their alcohol moiety. This structural difference, while seemingly minor, results in distinct physical
and sensory properties. A summary of their key chemical and physical properties is presented
in Table 1.
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Property Propyl Heptanoate Methyl Heptanoate References
n-Propyl heptanoate, Methyl enanthate,
Synonyms [1][2]
Propyl enanthate Methyl heptylate
FEMA Number 2948 2705 [1][3]
CAS Number 7778-87-2 106-73-0 [2][4]
Molecular Formula C10H2002 CsH1602 [11[3]
Molecular Weight (
172.27 144.21 [1][3]
g/mol)
Appearance Colorless liquid Colorless liquid [1114]
Boiling Point (°C) 207-208 171-172 [1]
Flash Point (°C) 76.7 52.8 [2][4]
Specific Gravity (@
P Y { ~0.869 ~0.860 - 0.880 [2][4]
25°C)
Refractive Index (@
~1.417 ~1.409 - 1.424 [2][4]
20°C)
Soluble in alcohol and Soluble in alcohol;
Solubility oils; practically practically insoluble in  [4][5]

insoluble in water. water.

Sensory Profile: A Comparative Overview

The primary distinction between propyl heptanoate and methyl heptanoate lies in their
sensory profiles. While both are characterized as "fruity," the nuances of their aroma and taste
differ significantly.

Propyl Heptanoate is generally described as having a sweet, ripe, and complex fruity profile.
Its aroma is often associated with:

o Primary Notes: Apple, pear, pineapple, grape, and strawberry.[2]

» Nuances: A slightly fermented, cognac-like, and waxy character.[2]
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Methyl Heptanoate, in contrast, presents a greener and less complex fruity profile. Its key

sensory descriptors include:

e Primary Notes: Sweet, fruity, and green.[4]

e Nuances: Waxy, with an apple-like note.[4]

A side-by-side comparison of their organoleptic properties is provided in Table 2.

Sensory Attribute

Propyl Heptanoate

Methyl Heptanoate

References

Odor Type

Fruity

Fruity

[2]14]

Odor Description

Sweet, ripe fruity
(apple, pear,
pineapple, grape,
strawberry), winey,

green, with fermented

Sweet, fruity, green,
orris, waxy, floral, with

a waxy apple-like

[2]14]

o , note.
cognac and juicy fruit
nuances.
Flavor Type Waxy, Fruity Fruity [2][4]

Taste Description

Sweet, waxy, fruity
(pineapple, pear,
apple), with citrus and
slight green, grassy

notes at 5-15 ppm.

Sweet, fruity, and

green at 35 ppm.

[2]14]

Performance in Application

The choice between propyl heptanoate and methyl heptanoate in a flavor formulation

depends on the desired sensory outcome.

» Propyl Heptanoate is often utilized to impart a more mature, complex, and rich fruity

character. Its winey and cognac-like notes make it suitable for applications in beverages like

brandy and in baked goods where a cooked fruit flavor is desired.[2]
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» Methyl Heptanoate is typically used to provide a fresh, green, and straightforward fruity top
note. It is well-suited for applications in confectionery, dairy products, and beverages where a
bright and clean fruit profile is needed.[5]

Experimental Protocols

To objectively compare the performance of propyl heptanoate and methyl heptanoate,
standardized sensory evaluation and analytical methods are essential. The following are
detailed methodologies for key experiments.

Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the sensory attributes of propyl heptanoate and methyl
heptanoate.

Materials:
» Propyl heptanoate (food grade)
¢ Methyl heptanoate (food grade)

o Odorless and tasteless solvent (e.g., mineral oil for aroma, deionized water with a co-solvent
like ethanol for taste)

o Reference standards for aroma and flavor attributes (e.g., solutions of isoamyl acetate for
"banana," hexanal for "green")

e Sensory evaluation booths with controlled lighting and air circulation
o Coded sample cups

» Data collection software or ballots

Procedure:

o Panelist Selection and Training: A panel of 8-12 individuals is selected based on their
sensory acuity and trained over several sessions to recognize and scale the intensity of
various aroma and flavor attributes relevant to fruity esters.
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o Lexicon Development: The panel, through consensus, develops a specific vocabulary
(lexicon) to describe the sensory characteristics of the two esters.

o Sample Preparation: Solutions of propyl heptanoate and methyl heptanoate are prepared
at various concentrations in the chosen solvent.

o Sample Evaluation: Coded samples are presented to the panelists in a randomized and
balanced order. Panelists independently rate the intensity of each attribute on a structured
line scale (e.g., 0 = not perceptible, 100 = extremely intense).

o Data Analysis: The intensity ratings are analyzed using statistical methods such as Analysis
of Variance (ANOVA) to determine significant differences in the sensory profiles of the two
esters. The results can be visualized using spider plots.

Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the specific odor-active regions and characterize the aroma of propyl
heptanoate and methyl heptanoate.

Instrumentation:

e Gas chromatograph (GC) with a flame ionization detector (FID) and an olfactometry port
e Capillary column suitable for flavor analysis (e.g., DB-5ms)

e Headspace or liquid injection autosampler

Procedure:

o Sample Preparation: Dilute solutions of propyl heptanoate and methyl heptanoate are
prepared in a suitable solvent.

o GC Separation: The samples are injected into the GC, and the volatile compounds are
separated based on their boiling points and polarity.

o Olfactometry Analysis: The column effluent is split between the FID and the heated
olfactometry port. A trained sensory panelist sniffs the effluent from the olfactometry port and
records the time, duration, and description of each detected odor.
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» Data Analysis: The olfactometry data is combined with the chromatographic data from the
FID to create an aromagram, which shows the odor-active regions of the chromatogram.
This allows for a direct comparison of the aroma profiles of the two esters as they elute from

the GC column.

Visualizations
Logical Relationship of Flavor Perception

The following diagram illustrates the key factors influencing the perception of flavor for these

esters.
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Figure 1: Relationship between chemical structure, sensory profile, and application.

Experimental Workflow for Sensory Evaluation

The diagram below outlines a typical workflow for the comparative sensory evaluation of propyl

and methyl heptanoate.
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Figure 2: Workflow for Quantitative Descriptive Analysis.

Conclusion

In summary, while both propyl heptanoate and methyl heptanoate contribute to a fruity flavor
profile, their performance characteristics are distinct. Propyl heptanoate offers a more
complex, ripe, and rich fruitiness with wine-like and cognac nuances, making it suitable for
applications requiring a more sophisticated and mature flavor. In contrast, methyl heptanoate
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provides a fresher, greener, and more direct fruity note, ideal for products where a bright and
clean fruit character is desired. The selection between these two esters should be guided by
the specific sensory objectives of the final product. The experimental protocols provided in this
guide offer a framework for conducting a direct comparative analysis to inform formulation
decisions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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